({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate
Description
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-chloro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3NO4/c1-26-15-8-12(19)6-7-13(15)17(25)27-10-16(24)23-9-11-4-2-3-5-14(11)18(20,21)22/h2-8H,9-10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQJLKYWNNNAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate typically involves the reaction of 2-(trifluoromethyl)benzylamine with 4-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out under mild conditions, usually at room temperature, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It acts as an inhibitor of key enzymes involved in tumor growth, particularly Raf kinase, which is crucial in signaling pathways related to cancer proliferation.
Case Study : A study demonstrated that derivatives of this compound showed effective inhibition against MCF-7 breast cancer cells, with IC₅₀ values indicating selective cytotoxicity towards cancerous cells while sparing normal cells. This selectivity suggests a promising therapeutic index for potential cancer treatments.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes:
- Cholinesterases : Moderate inhibition was observed against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values around 10.4 μM for AChE and 7.7 μM for BChE.
- Cyclooxygenases : It also showed inhibitory activity against cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties.
Research Findings : Molecular docking studies indicated that modifications in the phenyl ring could enhance or reduce enzyme activity, highlighting the importance of structure-activity relationships in drug design.
Pharmacokinetics
The trifluoromethyl group may influence the pharmacokinetic properties of the compound, affecting absorption, distribution, metabolism, and excretion (ADME). Studies suggest that this group can enhance the potency of the compound toward its biological targets.
Mechanism of Action
The mechanism of action of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation or cancer progression, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Carboxamide Derivatives (EP 4 374 877 A2)
Several compounds in the European Patent Application EP 4 374 877 A2 share structural motifs with the target compound:
- Core similarity : Use of trifluoromethylphenyl carbamoyl groups and benzoate-like backbones.
- Example 427 : A spirocyclic carboxamide with a trifluoromethylpyrimidine-substituted phenyl group. Its LCMS m/z of 817.3 [M+H]+ and HPLC retention time (1.31–1.37 min under SMD-TFA05 conditions) suggest moderate polarity and high molecular weight .
- Reference Example 107: Features a 4-chloro-2-methoxybenzoate analog with a diazaspiro ring system. Its synthesis via Mitsunobu reaction highlights the importance of hydroxyl group activation in similar esters .
Table 1: Key Differences in Spirocyclic Analogs
Key Insight: The target compound lacks the spirocyclic ring system and pyrimidine substituents found in these analogs, likely reducing its molecular weight and complexity.
Sulfonylurea Herbicides (Pesticide Chemicals Glossary)
Sulfonylurea derivatives like triflusulfuron methyl and metsulfuron methyl ester () share the benzoate ester backbone and halogen/methoxy substituents:
- Triflusulfuron methyl: Contains a trifluoroethoxy-triazine group.
- Ethametsulfuron methyl ester : Features a methoxy-triazine group, emphasizing the role of electron-donating substituents in bioactivity.
Table 2: Comparison with Sulfonylurea Herbicides
Key Insight : Unlike sulfonylureas, the target compound lacks the sulfonylurea bridge critical for ALS inhibition. However, its chloro and methoxy substituents may confer herbicidal or pesticidal activity through alternative mechanisms.
Research Implications and Limitations
- Synthesis: The target compound could be synthesized via Mitsunobu or nucleophilic substitution reactions, analogous to Reference Example 107 .
- Bioactivity : The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, as seen in spirocyclic carboxamides .
- Data Gaps : Direct LCMS, HPLC, or biological data for the target compound are absent in the evidence, necessitating experimental validation.
Biological Activity
The compound ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate is a synthetic derivative with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C19H17ClF3N2O4
- Molecular Weight: 415.79 g/mol
The compound functions primarily as an inhibitor of specific kinases involved in cancer cell proliferation. It has been noted for its effectiveness against hyper-proliferative disorders, including various forms of cancer. The mechanism involves the inhibition of angiogenesis and tumor growth through targeted action on the Raf kinase pathway, which is critical for cell signaling in cancer progression .
Anticancer Efficacy
Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| BxPC-3 (Pancreatic) | 0.051 | |
| Panc-1 (Pancreatic) | 0.066 | |
| WI38 (Normal Fibroblast) | 0.36 |
These values indicate that the compound is considerably more effective against pancreatic cancer cells compared to normal fibroblast cells, suggesting a selective cytotoxic effect.
Case Studies
- Study on Pancreatic Cancer Cells : In vitro studies demonstrated that exposure to the compound resulted in a dose-dependent decrease in cell viability among pancreatic cancer cell lines (BxPC-3 and Panc-1). The results showed that increasing exposure time enhanced the antiproliferative effects, with significant reductions in cell viability observed at concentrations as low as 0.051 µM after 24 hours .
- Combination Therapy Potential : Another study explored the potential of this compound in combination with other anticancer agents. The findings suggested that it could enhance the efficacy of existing treatments without causing unacceptable adverse effects, making it a promising candidate for combination therapy in clinical settings .
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications, the compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4). Critical safety measures include:
- Use of NIOSH/EN 166-compliant PPE (gloves, lab coats, safety goggles).
- Handling in BS-approved fume hoods or well-ventilated areas.
- Immediate decontamination of exposed skin/clothing and access to emergency eyewash stations .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- FT-IR/Raman : Identify functional groups (e.g., carbonyl, trifluoromethyl) through vibrational assignments .
- NMR : Resolve aromatic protons and substituent effects (e.g., methoxy, chloro groups) using ¹H/¹³C spectra .
- X-ray crystallography : Confirm regioselectivity and stereochemistry, as demonstrated for structurally analogous compounds .
Q. How can synthetic routes be optimized for higher yield and purity?
- Methodological Answer :
Q. What storage conditions ensure long-term stability?
- Methodological Answer : Store in airtight containers at 2–8°C, away from light and heat. Stability testing under accelerated conditions (40°C/75% RH) can predict degradation pathways .
Advanced Research Questions
Q. How can computational docking predict the compound’s bioactivity?
- Methodological Answer :
- Use Glide XP scoring to model hydrophobic enclosure and hydrogen-bond networks, which correlate with binding affinity .
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure experimental binding constants .
Q. How to resolve discrepancies between experimental bioactivity and computational predictions?
- Methodological Answer :
- Reassess docking parameters (e.g., ligand protonation states, solvation effects).
- Incorporate explicit water molecules in MD simulations to account for solvent-mediated interactions, as demonstrated in protein-ligand studies .
Q. What role does the trifluoromethyl group play in modulating physicochemical properties?
- Methodological Answer :
- Lipophilicity : Calculate logP values (e.g., using DFT) to compare with non-fluorinated analogs .
- Metabolic stability : Assess oxidative resistance via liver microsome assays, leveraging the electron-withdrawing effect of CF₃ .
Q. How can SAR studies guide structural modifications for enhanced activity?
- Methodological Answer :
- Synthesize analogs with varied substituents (e.g., replacing chloro with bromo or methoxy groups).
- Test in vitro activity against target enzymes (e.g., fungicidal assays for agrochemical applications) and correlate with steric/electronic parameters .
Q. Which analytical methods confirm purity and degradation products?
- Methodological Answer :
- HPLC-MS : Quantify impurities using reverse-phase C18 columns and electrospray ionization.
- GC-MS : Detect volatile degradation byproducts (e.g., benzoic acid derivatives) under forced degradation studies .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
